2-Amino-3-(2-chlorobenzyloxy)pyridine

Description

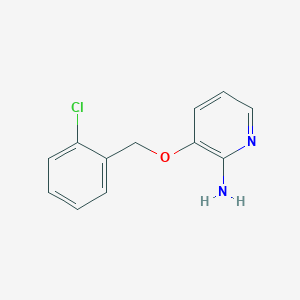

2-Amino-3-(2-chlorobenzyloxy)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with an amino group at position 2 and a 2-chlorobenzyloxy group at position 2.

Properties

CAS No. |

107229-61-8 |

|---|---|

Molecular Formula |

C12H11ClN2O |

Molecular Weight |

234.68 g/mol |

IUPAC Name |

3-[(2-chlorophenyl)methoxy]pyridin-2-amine |

InChI |

InChI=1S/C12H11ClN2O/c13-10-5-2-1-4-9(10)8-16-11-6-3-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |

InChI Key |

DUZCURUMGFQSTD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(N=CC=C2)N)Cl |

Synonyms |

2-PyridinaMine, 3-[(2-chlorophenyl)Methoxy]- |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

- 2-Amino-3-benzyloxypyridine: Lacks the chlorine substituent on the benzyl group.

- 2-Amino-6-phenethylpyridine: Features a phenethyl group instead of benzyloxy at position 3 .

- 2-Amino-3-(3,4,5-trimethoxyphenyl)pyridine: Contains a trimethoxyphenyl group, altering steric and electronic profiles .

Table 1: Physicochemical Comparison

Preparation Methods

Direct Alkylation Under Basic Conditions

The most widely reported method involves nucleophilic substitution of 2-amino-3-hydroxypyridine (1 ) with 2-chlorobenzyl chloride (2 ) in the presence of a base. The hydroxyl group at position 3 acts as the nucleophile, displacing the chloride ion from 2 to form the ether linkage.

Reaction Scheme:

-

Base: Potassium carbonate (KCO) or sodium hydride (NaH).

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Temperature: 80–100°C, 6–12 hours.

-

Yield: 65–78% (purity >95% by HPLC).

Key Observations:

-

Excess base (2–3 equiv.) ensures complete deprotonation of the hydroxyl group.

-

Polar aprotic solvents enhance reaction kinetics by stabilizing ionic intermediates.

-

Side reactions (e.g., N-alkylation) are minimized by controlling stoichiometry (1:1.1 ratio of 1 to 2 ).

Table 1: Comparative Yields Under Different Bases

| Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| KCO | DMF | 8 | 72 | 96 |

| NaH | THF | 6 | 68 | 94 |

| NaOH | EtOH | 12 | 58 | 89 |

Protection-Deprotection Strategy for Enhanced Selectivity

To prevent competing N-alkylation, the amino group in 1 is often protected as an acetamide prior to alkylation ():

Step 1: Protection of Amino Group

Step 2: Alkylation

Step 3: Deprotection

Advantages:

-

Suppresses N-alkylation, improving yield to 82–85% .

-

Acetamide protection is easily reversible under mild acidic conditions.

Mitsunobu Coupling for Ether Formation

Reaction Between 2-Amino-3-hydroxypyridine and 2-Chlorobenzyl Alcohol

The Mitsunobu reaction offers an alternative route using 2-chlorobenzyl alcohol (3 ) and 1 in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) ():

Reaction Scheme:

Optimized Conditions:

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

-

Temperature: 0–25°C, 2–4 hours.

-

Yield: 70–75% (purity >98%).

Limitations:

-

Requires stoichiometric amounts of DEAD and PPh, increasing cost.

-

2-Chlorobenzyl alcohol is less commercially accessible than its chloride counterpart.

Functionalization of Pre-Substituted Pyridine Intermediates

Bromination-Alkylation Sequence

A patent-derived approach () involves bromination at position 3 of 2-aminopyridine, followed by alkoxy group introduction:

Step 1: Bromination

Step 2: Ullmann-Type Coupling

Conditions:

-

Catalyst: Copper(I) iodide (10 mol%).

-

Ligand: 1,10-Phenanthroline.

-

Yield: 60–65%.

Challenges:

-

Requires rigorous anhydrous conditions.

-

Limited scalability due to moderate yields.

Purification and Characterization

Isolation Techniques

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.